molecular formula C16H17N3O5S B13415143 Metcamifen CAS No. 129531-12-0

Metcamifen

Cat. No.: B13415143
CAS No.: 129531-12-0
M. Wt: 363.4 g/mol
InChI Key: JCHMGYRXQDASJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transcriptional Regulation of Xenobiotic Detoxification Pathways

This compound exerts its protective effects by reprogramming the plant xenome—a suite of genes involved in detoxifying herbicides. RNA sequencing of rice cell cultures treated with this compound identified 590 differentially expressed transcripts within 4 hours, with a pronounced upregulation of glutathione-S-transferases (GSTs), cytochrome P450 monooxygenases (CYPs), and ATP-binding cassette (ABC) transporters. These enzymes catalyze herbicide conjugation, oxidation, and compartmentalization, respectively.

Key transcription factors activated within 30 minutes of this compound exposure include NAC , WRKY , and bZIP families, which bind to stress-responsive promoter elements such as the antioxidant response element (ARE) and the xenobiotic response element (XRE). For example, OsWRKY45, induced 2.7-fold within 1.5 hours, regulates GSTs like OsGSTU4 and OsGSTU5, which conjugate glutathione to herbicides like clodinafop-propargyl. Parallel activation of salicylic acid (SA) and jasmonic acid (JA) signaling pathways further amplifies detoxification gene expression, as evidenced by the overlap between this compound-responsive genes and those induced by exogenous SA.

A comparative analysis of rice seedlings treated with this compound versus the structurally related safener cyprosulfamide revealed stark differences. While both compounds exhibited similar bioavailability, only this compound triggered a robust xenome response, reducing clodinafop-induced phytotoxicity from 100% to 38% in rice. This specificity underscores this compound’s unique ability to engage stress-signaling networks that converge on detoxification gene promoters.

Phased Temporal Induction Patterns of Stress-Responsive Genes

This compound’s induction of herbicide tolerance follows a triphasic transcriptional program:

  • Phase 1 (0–30 minutes): Rapid activation of early-response transcription factors (OsNAC6, OsWRKY24) and proteins of unknown function, likely serving as stress sensors or signaling intermediates.
  • Phase 2 (1.5 hours): Upregulation of detoxification enzymes, including GSTs (OsGSTU4), CYPs (CYP81A6), and UDP-glycosyltransferases (UGTs), which directly metabolize herbicides.
  • Phase 3 (4 hours): Induction of genes involved in cellular homeostasis, such as heat shock proteins (HSP70), redox regulators (thioredoxin), and autophagy-related proteins (ATG8), mitigating secondary oxidative stress.

This phased response ensures timely herbicide neutralization while preventing collateral damage from reactive oxygen species (ROS). For instance, in rice cultures, this compound pretreatment increased clodinafop metabolism from 33% to 69% within 24 hours, correlating with phase 2 gene induction.

Table 1: Temporal Gene Expression Patterns in this compound-Treated Rice

Phase Timeframe Key Gene Families Functional Role
1 0–30 min NAC, WRKY, bZIP Stress signaling
2 1.5 h GSTs, CYPs, UGTs Herbicide detoxification
3 4 h HSPs, thioredoxins, ATG8 Cellular homeostasis

Comparative Safener Efficacy: this compound vs. Benoxacor Modes of Action

This compound outperforms benoxacor in enhancing cytochrome P450-mediated herbicide detoxification. In maize, this compound increased the 4-hydroxylation of the herbicide mesotrione by 35% within 5 hours, compared to 9% in benoxacor-treated plants. This reaction, catalyzed by CYPs, converts mesotrione into non-phytotoxic 4-hydroxymesotrione.

Table 2: CYP-Mediated Mesotrione Detoxification in Safener-Treated Maize

Treatment 4-Hydroxymesotrione Formation (%) MNBA Formation (%)
Control 7 5
This compound 35 8
Benoxacor 9 6

This compound’s superiority arises from its broader induction of CYP isoforms, including CYP81A9 and CYP71C3, which are weakly responsive to benoxacor. Additionally, this compound synergizes with glutathione-S-transferases to enhance herbicide conjugation, whereas benoxacor primarily upregulates GSTs alone. This dual induction strategy enables this compound to tackle herbicides susceptible to both phase I (CYP) and phase II (GST) metabolism, such as clodinafop and mesotrione.

Properties

CAS No.

129531-12-0

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide

InChI

InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21)

InChI Key

JCHMGYRXQDASJE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The typical synthesis pathway includes:

  • Step 1: Preparation of 4-Aminobenzenesulfonyl chloride
    Starting from 4-aminobenzenesulfonic acid, chlorination with thionyl chloride yields the sulfonyl chloride intermediate.

  • Step 2: Formation of Sulfonamide Intermediate
    The sulfonyl chloride reacts with 3-methylurea derivatives under basic conditions to form the sulfonamide linkage.

  • Step 3: Nucleophilic Aromatic Substitution
    The aromatic ring bearing the methoxy group undergoes substitution with the sulfonamide intermediate, facilitated by suitable catalysts or reaction conditions, to form the final product.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Yield (%) Remarks
1 Thionyl chloride Dichloromethane Reflux 85 Efficient chlorination
2 4-Aminobenzenesulfonyl chloride + 3-methylurea Dimethylformamide (DMF) Room temperature to 50°C 78 Controlled addition to prevent side reactions
3 Aromatic nucleophilic substitution Acetone or ethanol 80°C 72 Optimized for high yield

Purification

Post-synthesis, the crude product undergoes purification via recrystallization from ethanol or acetonitrile, ensuring high purity (>99%) necessary for formulation.

Formulation and Manufacturing Process

This compound is formulated as a suspension concentrate (SC), which involves dispersing the active ingredient in a suitable carrier with stabilizers and surfactants to ensure stability and ease of application.

Formulation Details

Parameter Specification
Formulation Type Suspension concentrate (SC)
Active Concentration 400 g/L this compound
Container Type HDPE (High-Density Polyethylene) drums, 500 mL to 100 L
Storage Stability ≥2 years under normal conditions

Manufacturing Steps

  • Step 1: Active Ingredient Production
    Synthesis as outlined above, followed by purification and quality control.

  • Step 2: Dispersion in Carrier
    The purified this compound is dispersed in water with surfactants and stabilizers, forming a stable suspension.

  • Step 3: Homogenization
    The mixture undergoes high-shear mixing to ensure uniform particle size and suspension stability.

  • Step 4: Filling and Packaging
    The final product is filled into containers under sterile conditions, labeled, and stored under recommended conditions.

Quality Control and Stability

Parameter Test Method Acceptance Criteria Results
Purity of active HPLC ≥99% Confirmed
Particle size Laser diffraction 1-10 μm Consistent
pH of suspension pH meter 6.0 - 8.0 7.2
Shelf life Accelerated stability testing ≥2 years Stable

Research Outcomes and Analytical Data

Research studies have demonstrated the efficacy of This compound as a safener, with key findings summarized below:

Mode of Action

This compound stimulates glutathione-S-transferase (GST) enzyme production, enhancing detoxification pathways in plants. This mechanism was confirmed through gene expression analyses showing increased ZmGSTL1 transcript levels in maize after safener application.

Metabolism and Translocation

Research indicates that This compound is rapidly metabolized in plants, with primary metabolites identified via LC/MS analysis. Translocation studies reveal efficient uptake and movement within plant tissues, correlating with its safening activity.

Comparative Effectiveness

Studies comparing This compound with other safeners like benoxacor show that it induces CYP-mediated detoxification more effectively in maize, primarily enhancing 4-hydroxylation of herbicides like mesotrione, thereby improving herbicide selectivity.

Data Tables Summarizing Key Research Findings

Parameter Observation Reference
Synthesis Yield 72-85% across steps
Stability Duration ≥2 years
Enzyme Induction Significant increase in GST activity ,
Herbicide Detoxification Enhanced CYP-mediated pathways ,

Chemical Reactions Analysis

Types of Reactions

Metcamifen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .

Scientific Research Applications

Metcamifen has a wide range of scientific research applications, including:

Mechanism of Action

Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .

Comparison with Similar Compounds

Mechanistic Insights and Unique Features of this compound

  • Phased Stress Response : Unique three-wave gene induction optimizes herbicide detoxification timing .
  • Circadian Regulation : Binds to promoter regions of circadian clock gene OsCCA1, linking detoxification to circadian rhythms .

Species-Specific Efficacy

Table 2: Protection Efficacy Across Crops

Crop This compound Efficacy Cyprosulfamide Efficacy Benoxacor Efficacy
Rice 60% (80 g ha⁻¹) 0% N/A
Maize 70% 70% 70%
Sorghum 95% (seed treatment) N/A N/A

Biological Activity

Metcamifen, an acyl sulfonamide seed safener, is primarily used in agriculture to enhance the selectivity and efficacy of herbicides. Its biological activity is characterized by its ability to induce specific detoxifying enzymes in plants, particularly in maize and rice, thereby facilitating the metabolism of various herbicides. This article will explore the biological activity of this compound, including its mechanisms of action, effects on gene expression, and relevant case studies.

This compound functions as a safener by enhancing the detoxification processes in plants. It achieves this through the induction of cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs), which play crucial roles in the metabolism of herbicides.

  • Cytochrome P450 Induction : Studies have shown that this compound significantly accelerates the metabolism of mesotrione, a triketone herbicide. The presence of this compound leads to increased levels of specific CYP-mediated metabolites such as 4-hydroxymesotrione and 5-hydroxymesotrione, indicating enhanced oxidative cleavage and hydroxylation processes .
  • Glutathione S-Transferase Activity : this compound treatment has been linked to elevated levels of GST proteins in maize. These enzymes are essential for conjugating herbicides with glutathione, facilitating their detoxification .

Gene Expression Profiles

Research utilizing transcriptome analysis has revealed that this compound induces a phased response in gene expression:

  • Phase 1 (0.5 hours) : Dominated by transcription factors and proteins with unknown functions.
  • Phase 2 (1.5 hours) : Focused on genes involved in herbicide detoxification.
  • Phase 3 (4 hours) : Associated with cellular homeostasis .

This phased induction indicates a complex signaling network activated by this compound, resembling responses to biotic and abiotic stresses.

Case Study 1: Metabolism of Mesotrione

In a hydroponic study involving maize, this compound was shown to enhance the metabolic rate of mesotrione significantly compared to benoxacor. The study utilized thin-layer chromatography to analyze the metabolic pathways and confirmed that this compound-treated plants exhibited faster degradation rates of the herbicide .

SafenerMetabolic Rate Enhancement
This compoundHigh
BenoxacorModerate

Case Study 2: Protection Against Clodinafop

In rice cultures, this compound was tested for its protective effects against clodinafop-propargyl damage. The results indicated that only this compound effectively prevented herbicide-induced damage to seedlings, correlating with enhanced detoxification enzyme activity .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

  • Acute Toxicity : this compound exhibits low acute toxicity in mammals, with no significant adverse effects observed at high doses (up to 5000 mg/kg) .
  • Chronic Toxicity : Long-term studies have indicated no carcinogenic effects in mice or rats, establishing a no-observed-adverse-effect level (NOAEL) for reproductive toxicity at approximately 191 mg/kg bw/d .

Q & A

Validating Transcriptomic Findings in Whole Plants

  • Workflow : Combine cell-culture RNA-seq with whole-plant qPCR (e.g., stems and leaves). Monitor biomarkers like SRP1 to confirm translatability of in vitro results to intact systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.